2-(2-Phenylcyclopropyl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(2-phenylcyclopropyl)ethanol |
InChI |
InChI=1S/C11H14O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
IVRVDDJTISEWSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Phenylcyclopropyl Ethan 1 Ol and Analogues
Stereoselective and Enantioselective Approaches
The creation of a specific stereoisomer of 2-(2-phenylcyclopropyl)ethan-1-ol hinges on methodologies that can selectively produce one enantiomer over the other. This is primarily achieved through two strategic avenues: the asymmetric reduction of the corresponding ketone, 2-(2-phenylcyclopropyl)ethan-1-one, using chiral catalysts, and by controlling the stereochemistry during the formation of the cyclopropane (B1198618) ring.
Chiral Catalyst Systems for Asymmetric Reductions to the Alcohol
The conversion of a prochiral ketone to a chiral alcohol is a fundamental transformation in organic synthesis. The use of chiral catalysts ensures that this reduction occurs enantioselectively, producing a non-racemic mixture of the alcohol.
Cobalt-based catalysts have emerged as effective and more sustainable alternatives to precious metal catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. bohrium.comrhhz.net Chiral cobalt complexes, particularly those involving PxNy-type aminophosphine (B1255530) ligands or β-ketoiminato ligands, can catalyze the reduction of ketones with high activity and enantioselectivity. bohrium.comdntb.gov.ua For the synthesis of this compound, a chiral cobalt catalyst would be used to reduce the precursor, 2-(2-phenylcyclopropyl)ethan-1-one. The catalyst, often used in small amounts (e.g., 5 mol%), activates a hydride source, such as a modified borohydride (B1222165) or isopropanol, and delivers the hydride to one face of the ketone preferentially. bohrium.comacs.org This facial selectivity is dictated by the chiral environment created by the ligand around the cobalt center, leading to the formation of one enantiomer of the alcohol in excess. For instance, chiral macrocyclic cobalt(II) complexes have demonstrated the ability to reduce various aromatic ketones with high conversion and enantiomeric excess (ee), often up to 99%. bohrium.com
Table 1: Cobalt-Catalyzed Asymmetric Reduction of Ketones
| Catalyst Type | Ligand Type | Reductant | Key Features |
|---|---|---|---|
| Cobalt(II) Complex | Chiral Macrocyclic PxNy | Isopropanol/KOH | High enantioselectivity (up to 99% ee) for aromatic ketones. bohrium.com |
| Cobalt(II) Complex | Chiral β-ketoiminato | Modified Borohydride | Effective for enantioselective reduction of phenacylpyridines. dntb.gov.ua |
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones. wikipedia.orgorganic-chemistry.org This reaction employs a chiral oxazaborolidine catalyst, which coordinates with a borane (B79455) reagent (like BH₃·THF or catecholborane) and the ketone substrate. wikipedia.orgwikipedia.org The mechanism involves the formation of a catalyst-borane complex, which enhances the Lewis acidity of the catalyst's boron atom. wikipedia.org The ketone then coordinates to this complex in a way that minimizes steric hindrance, typically with its larger substituent (in this case, the 2-phenylcyclopropyl group) in a pseudo-equatorial position. youtube.com This controlled arrangement ensures that the hydride from the borane is delivered to a specific face of the carbonyl group, resulting in the predictable formation of one enantiomer of the alcohol. wikipedia.orgyoutube.com The CBS reduction is known for its high enantioselectivity (often >90% ee) for a wide variety of ketones, including those with bulky groups like cyclopropyl (B3062369) rings. wikipedia.orgnih.gov Recent studies suggest that attractive London dispersion interactions between the catalyst and the substrate, rather than purely steric repulsion, play a crucial role in determining the enantioselectivity. nih.govnih.gov
Table 2: CBS Reduction of a Prochiral Ketone
| Catalyst | Reductant | Substrate Example | Key Outcome |
|---|---|---|---|
| (S)-Me-CBS | BH₃·THF | 1-cyclopropyl-2-methylpropan-1-one | Predictable formation of the (R)-enantiomer with high selectivity (91% ee). nih.gov |
Diastereoselective Control in Cyclopropanation Reactions
An alternative strategy involves forming the cyclopropane ring on a precursor molecule that already contains the ethanol (B145695) side chain. The stereochemistry of the final product is determined by controlling the facial selectivity of the cyclopropanation reaction.
The Simmons-Smith cyclopropanation is a classic method for converting alkenes into cyclopropanes. organicreactions.orgwikipedia.org When applied to allylic or homoallylic alcohols, the hydroxyl group can act as a directing group, guiding the zinc carbenoid reagent (ICH₂ZnI) to the same face of the double bond. organicreactions.orgresearchgate.net To synthesize this compound, one could start with an unsaturated alcohol precursor like (E)-4-phenylbut-3-en-1-ol. The hydroxyl group would direct the cyclopropanation to the syn-face, leading to a specific diastereomer of the product. organicreactions.orgnih.govacs.org The stereospecificity of the Simmons-Smith reaction ensures that the geometry of the alkene is preserved in the cyclopropane product. wikipedia.org Enantioselectivity can be introduced by using chiral additives, such as ligands derived from diethyl tartrate or chiral bis(sulfonamides), which modify the zinc carbenoid reagent. researchgate.net This approach allows for the formation of enantiomerically enriched cyclopropyl alcohols with high diastereoselectivity. nih.govnih.gov
Table 3: Directed Simmons-Smith Cyclopropanation
| Substrate | Reagent | Directing Group | Key Feature |
|---|---|---|---|
| Chiral Allylic Alcohol | Diiodomethane (B129776), Diethylzinc | Hydroxyl Group | High diastereoselectivity due to coordination of the zinc carbenoid to the oxygen atom. organicreactions.orgresearchgate.net |
The Wittig rearrangement, particularly the bohrium.comorganic-chemistry.org-sigmatropic variant, is a powerful tool for stereocontrolled carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org This reaction involves the base-mediated rearrangement of an allylic ether to a homoallylic alcohol. organic-chemistry.orgsynarchive.com Because the bohrium.comorganic-chemistry.org-Wittig rearrangement proceeds through a concerted, five-membered cyclic transition state, it exhibits a high degree of stereocontrol, effectively transferring chirality from the starting material to the product. wikipedia.orgorganicreactions.org While less common for direct cyclopropane synthesis, this rearrangement can be applied to precursors containing allylic ether functionalities to set key stereocenters that are later incorporated into or adjacent to a cyclopropane ring. For example, a precursor containing an α-alkoxystannane can undergo a bohrium.comorganicreactions.org-Wittig-Still rearrangement, where transmetalation with an organolithium reagent generates the carbanion that subsequently rearranges. nih.govorganic-chemistry.org The stereochemical outcome of these rearrangements can be highly selective, although the bohrium.comorganicreactions.org-rearrangement, which proceeds via a radical mechanism, can sometimes compete with the desired bohrium.comorganic-chemistry.org-pathway, especially at higher temperatures. wikipedia.orgorganic-chemistry.orgscripps.edu More recently, selective organicreactions.orgwikipedia.org-Wittig rearrangements have been shown to produce silylcyclopropanes from silyl-dihydropyran precursors, demonstrating the utility of Wittig-type rearrangements in forming cyclopropane rings directly. acs.org
Table 4: Compound Names
| Compound Name |
|---|
| This compound |
| 2-(2-Phenylcyclopropyl)ethan-1-one |
| (E)-4-Phenylbut-3-en-1-ol |
| 1-cyclopropyl-2-methylpropan-1-one |
| Catecholborane |
| Diethyl tartrate |
| Diiodomethane |
| Diethylzinc |
| Borane |
| Isopropanol |
| Cinnamyl alcohol |
Retrosynthetic Analysis and Key Precursors
A retrosynthetic look at this compound points to several key bond disconnections. The most direct synthetic route involves the reduction of its corresponding ketone, 1-(2-phenylcyclopropyl)ethan-1-one. sigmaaldrich.com The primary challenge in this synthesis is the efficient and stereoselective construction of the phenylcyclopropyl core.
The transformation of 1-(2-phenylcyclopropyl)ethan-1-one to this compound is a frequently used and effective synthetic step. This reduction can be accomplished using various reducing agents, and the choice of reagent can affect reaction conditions and stereochemical outcomes, particularly when a new chiral center is formed.
Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is the milder of the two and is typically used in alcoholic solvents such as methanol (B129727) or ethanol at ambient temperatures. In contrast, lithium aluminum hydride is a significantly more potent reducing agent that necessitates anhydrous conditions, usually in solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and often at cooler temperatures to manage its reactivity.
| Reducing Agent | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Milder, more selective, and easier to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | 0 °C to Room Temperature | Stronger, less selective, and requires cautious handling due to high reactivity with water. |
The choice between these reagents is dictated by the other functional groups present in the molecule. For a straightforward ketone like 1-(2-phenylcyclopropyl)ethan-1-one, both are suitable. However, in the presence of other reducible groups, the milder NaBH₄ would provide superior chemoselectivity.
The creation of the phenylcyclopropyl ring is a pivotal step in the synthesis. Multiple cyclopropanation methods exist, frequently involving the reaction of an alkene with a carbene or a carbenoid.
One of the most established techniques is the Simmons-Smith reaction, which employs diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) to form a zinc carbenoid. This intermediate then reacts with an alkene like styrene (B11656) to yield the cyclopropane ring in a stereospecific manner, preserving the alkene's original stereochemistry.
Another effective approach is transition-metal-catalyzed cyclopropanation, which often utilizes diazo compounds as carbene precursors. For example, ethyl diazoacetate can be decomposed with a copper or rhodium catalyst to generate a carbene that subsequently reacts with styrene. The choice of catalyst and ligands can afford excellent control over the stereoselectivity of the reaction.
| Method | Reagents | Alkene Precursor | Key Features |
|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu | Styrene | Stereospecific; utilizes a zinc carbenoid. |
| Transition-Metal Catalysis | Ethyl diazoacetate, Copper or Rhodium catalyst | Styrene | High stereocontrol is achievable through catalyst and ligand design. |
Emerging Synthetic Techniques for Cyclopropyl-Ethanol Derivatives
Recent progress in synthetic methodologies is opening new avenues for the efficient synthesis of cyclopropyl-ethanol derivatives, with flow chemistry and photocatalysis leading these innovations.
Flow chemistry, which involves conducting chemical reactions in a continuous stream, presents several benefits for cyclopropanation reactions. chemistryviews.org These advantages include improved safety, better heat and mass transfer, and the potential for automation. chemistryviews.org For highly exothermic cyclopropanations or those involving hazardous intermediates like diazo compounds, flow chemistry offers a safer alternative to traditional batch methods. chemistryviews.orgrsc.orgnih.gov The small reactor volume minimizes the risk of runaway reactions, and precise control over parameters like temperature and residence time can lead to higher yields and selectivity. rsc.orgsyrris.com
While not directly applied to this compound in the available research, photocatalysis has become a valuable tool for synthesizing related compounds like difluoroalkyl alcohols. vapourtec.comresearchgate.netthieme-connect.comthieme-connect.com This method typically uses a photocatalyst that, when exposed to light, can initiate a radical-based reaction. thieme-connect.com For instance, a photocatalyst can facilitate the generation of a difluoroalkyl radical, which can then undergo various transformations to form a difluoroalkyl alcohol. thieme-connect.comthieme-connect.com This approach is appealing due to its mild conditions and its ability to access novel chemical structures. vapourtec.comresearchgate.netthieme-connect.com
Chemical Reactivity and Transformations of 2 2 Phenylcyclopropyl Ethan 1 Ol
Reactions Involving the Cyclopropane (B1198618) Ring
The three-membered ring of a cyclopropane is characterized by significant ring strain, which imparts unique reactivity compared to acyclic or larger cyclic systems. This strain arises from bond angles that are forced to deviate significantly from the ideal tetrahedral angle, leading to weaker carbon-carbon bonds with increased p-character.
Nucleophilic Ring Opening Reactions in Cyclopropyl-Containing Systems
The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions initiated by nucleophiles, particularly when activated by an adjacent functional group or under acidic conditions. In the case of phenyl-substituted cyclopropanes, the phenyl group can electronically influence the regioselectivity of the ring opening.
Under acidic conditions, protonation of the cyclopropane ring can occur, leading to a carbocationic intermediate. The stability of this carbocation will direct the subsequent nucleophilic attack. For a 2-phenylcyclopropyl system, the formation of a carbocation at the benzylic position is favored due to resonance stabilization by the phenyl ring. This would lead to the opening of the bond between the two carbons of the cyclopropane ring that are not attached to the phenyl group. The subsequent attack by a nucleophile would result in a 1,3-disubstituted propane (B168953) derivative.
Kinetic studies on the cleavage of phenylcyclopropanone acetals in aqueous sulfuric acid have shown that the reaction can proceed through different mechanisms depending on the acid concentration. marquette.edu At high acidity, an A-1 mechanism involving a carbocation intermediate is observed, while at lower acidity, an A-SE2 mechanism with rate-determining protonation of the cyclopropane ring is favored. marquette.edu
It's important to note that the nucleophilic ring opening of epoxides, which are also three-membered rings, is a well-established synthetic method. rsc.orgkhanacademy.orgsemanticscholar.orgresearchgate.net The regioselectivity of epoxide ring-opening is often controlled by steric and electronic factors, with nucleophilic attack generally occurring at the least substituted carbon in an SN2-type mechanism under basic or neutral conditions, and at the more substituted carbon that can better stabilize a positive charge under acidic conditions. rsc.orgkhanacademy.orgsemanticscholar.org While not a direct analog, the principles governing epoxide ring-opening provide a useful framework for understanding the potential reactivity of the cyclopropane ring in 2-(2-phenylcyclopropyl)ethan-1-ol towards nucleophiles.
Radical-Mediated Deconstructive Functionalization of Cycloalkanol Analogues
Recent advancements in organic synthesis have explored the use of radical-mediated reactions to achieve deconstructive functionalization of cycloalkanols. nih.govnih.govcore.ac.uk These methods often involve the generation of an alkoxy radical from the alcohol, which can then initiate a cascade of reactions leading to ring opening and the formation of a distally functionalized product.
An electrochemical approach has been developed for the deconstructive functionalization of cycloalkanols, where an alkoxy radical is generated via proton-coupled electron transfer (PCET). nih.govcore.ac.uk This method has been applied to various substituted cycloalkanols, resulting in the formation of useful remotely functionalized ketones. nih.gov The process is initiated by the oxidation of the alcohol to an alkoxy radical, which then undergoes β-C-C bond cleavage of the more substituted carbon to produce a more stabilized carbon-centered radical. core.ac.uk
While direct studies on this compound are not available, it is conceivable that a similar radical-mediated process could be applied. The generation of an alkoxy radical at the ethanol (B145695) moiety could lead to the opening of the cyclopropane ring, potentially offering a novel pathway to functionalized linear products. The regioselectivity of the ring opening would likely be influenced by the stability of the resulting carbon-centered radical, with the phenyl group playing a significant role in its stabilization. Radical reactions are typically initiated by heat or light, which causes the homolytic cleavage of a bond to form two radicals. youtube.comyoutube.com
Functional Group Modifications of the Ethan-1-ol Moiety
The primary alcohol group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of new derivatives and further functionalization.
Derivatization Strategies for Enhanced Analysis or Further Synthesis
The primary alcohol of this compound can be readily derivatized to enhance its analytical properties or to serve as a precursor for further synthetic steps. Common derivatization techniques for alcohols include silylation, acylation, and alkylation. libretexts.org These methods are often employed to increase the volatility and thermal stability of the compound for gas chromatography-mass spectrometry (GC-MS) analysis. libretexts.orgnih.gov
Silylation: This involves replacing the active hydrogen of the alcohol with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Silylated derivatives are generally more volatile and less polar than the parent alcohol. libretexts.org
Acylation: This process involves the reaction of the alcohol with an acylating agent, such as an acid anhydride (B1165640) or an acid halide, to form an ester. libretexts.org Acylated derivatives are often more stable than their silylated counterparts. libretexts.org
Alkylation: This involves the replacement of the active hydrogen with an alkyl or benzyl (B1604629) group, most commonly leading to the formation of esters from carboxylic acids. libretexts.org
For synthetic purposes, the conversion of the alcohol to an ester is a common strategy. This can be achieved through Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. youtube.comyoutube.com Alternatively, Steglich esterification, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for ester formation. nih.govmdpi.com
Table 1: Common Derivatization Reactions for Alcohols
| Derivatization Method | Reagent(s) | Product | Purpose |
|---|---|---|---|
| Silylation | Trimethylsilylating agent (e.g., BSTFA) | Silyl ether | Increased volatility for GC-MS libretexts.orgchromforum.org |
| Acylation | Acid anhydride or acid halide | Ester | Increased stability and volatility libretexts.org |
| Esterification (Fischer) | Carboxylic acid, acid catalyst | Ester | Synthesis of ester derivatives youtube.comyoutube.com |
Oxidation Reactions of Primary Alcohols in Cyclopropyl (B3062369) Systems
Primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and the reaction conditions. libretexts.orgchemguide.co.uk The oxidation of a primary alcohol first yields an aldehyde, which can then be further oxidized to a carboxylic acid. libretexts.org
To obtain the aldehyde, an excess of the alcohol is typically used, and the aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.uk For the complete oxidation to a carboxylic acid, an excess of the oxidizing agent is used, and the reaction is often heated under reflux. chemguide.co.uk
Common oxidizing agents for the conversion of primary alcohols to carboxylic acids include potassium dichromate(VI) in acidic solution. libretexts.orgchemguide.co.uk More modern and selective methods have also been developed. For instance, 1-hydroxycyclohexyl phenyl ketone under basic conditions has been shown to oxidize primary alcohols to carboxylic acids, tolerating a range of other functional groups. bohrium.com
The presence of the cyclopropane ring in this compound could potentially influence the oxidation reaction. The strain of the ring might make the molecule more susceptible to side reactions under harsh oxidative conditions. However, selective oxidation methods should allow for the clean conversion of the primary alcohol to the corresponding aldehyde or carboxylic acid without affecting the cyclopropane ring.
Table 2: Oxidation Products of Primary Alcohols
| Oxidizing Agent/Conditions | Product |
|---|---|
| Potassium dichromate(VI) (excess alcohol, distill) | Aldehyde chemguide.co.uk |
| Potassium dichromate(VI) (excess oxidant, reflux) | Carboxylic Acid chemguide.co.uk |
| 1-Hydroxycyclohexyl phenyl ketone, NaOtBu | Carboxylic Acid bohrium.com |
Intramolecular Rearrangements of Cyclopropyl-Substituted Alcohols
Cyclopropyl-substituted alcohols can undergo a variety of intramolecular rearrangements, often promoted by acid catalysis. These rearrangements can lead to the formation of new ring systems or functionalized acyclic products. The driving force for these transformations is typically the relief of ring strain in the cyclopropane ring and the formation of a more stable carbocation intermediate.
One of the most well-known rearrangements involving alcohols is the pinacol (B44631) rearrangement, which is the acid-catalyzed rearrangement of a 1,2-diol. masterorganicchemistry.comdoi.org This reaction proceeds through the formation of a carbocation, followed by a 1,2-alkyl or -aryl shift. While this compound is not a 1,2-diol, the principles of carbocation formation and rearrangement are relevant.
Acid-catalyzed dehydration of this compound would lead to the formation of a carbocation. The initial carbocation would be at the ethyl group, but a rearrangement involving the cyclopropane ring could occur to form a more stable carbocation. For example, a 1,2-hydride shift or a ring-expansion rearrangement could take place. The phenyl group would play a crucial role in stabilizing any adjacent carbocationic center.
Studies on the sigmatropic rearrangements of cyclopropenylcarbinol derivatives have shown that these systems can undergo complex transformations to form diversely substituted products. beilstein-journals.org Similarly, intramolecular substitution of the hydroxyl group in certain alcohols can proceed with chirality transfer, indicating the involvement of specific intermediates and transition states. researchgate.net
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 2 Phenylcyclopropyl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the organic structure of 2-(2-phenylcyclopropyl)ethan-1-ol. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. They confirm the presence of the key functional groups and the carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides a count of chemically distinct protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is characterized by distinct regions corresponding to the phenyl, ethyl, and cyclopropyl (B3062369) moieties. The integration of these signals confirms the proton count in each region, while the splitting patterns (multiplicity) reveal the number of adjacent protons, a phenomenon known as J-coupling.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Given the asymmetry of this compound, all 11 carbon atoms are expected to be chemically distinct, resulting in 11 unique signals. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its bonding environment (e.g., aromatic, aliphatic, or attached to an oxygen atom).
The expected chemical shift assignments for both ¹H and ¹³C NMR are detailed in the tables below. These predictions are based on established chemical shift ranges for similar structural motifs.
Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on standard chemical shift values.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Phenyl-H | 7.10 - 7.35 | Multiplet (m) | 5H |
| -CH₂-OH | 3.60 - 3.80 | Triplet (t) | 2H |
| Cyclopropyl-H (benzylic) | 1.80 - 2.00 | Multiplet (m) | 1H |
| -CH₂-CH₂OH | 1.50 - 1.70 | Multiplet (m) | 2H |
| Cyclopropyl-H (adjacent to CH₂) | 1.00 - 1.20 | Multiplet (m) | 1H |
| Cyclopropyl-H (methylene) | 0.50 - 0.90 | Multiplet (m) | 2H |
Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on standard chemical shift values.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C (quaternary) | 140 - 145 |
| Phenyl CH | 125 - 130 |
| C-OH | 60 - 65 |
| CH₂-CH₂OH | 35 - 40 |
| Cyclopropyl CH (benzylic) | 25 - 30 |
| Cyclopropyl CH | 15 - 20 |
Two-Dimensional (2D) NMR for Connectivity and Stereochemistry
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecule's complex structure, including the connectivity between the ethyl chain and the cyclopropyl ring.
Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons. For instance, it would confirm the correlation between the protons of the -CH₂-OH group and the adjacent -CH₂- group, and also show correlations between the protons on the cyclopropyl ring and the attached ethyl and phenyl groups.
Heteronuclear Single Quantum Correlation (HSQC): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon-13 atoms. An HSQC spectrum is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. Each C-H bond in the molecule would appear as a cross-peak, linking the ¹H chemical shift on one axis to the ¹³C chemical shift on the other.
Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the relative stereochemistry (cis/trans) of the substituents on the cyclopropyl ring, NOESY experiments are employed. This technique identifies protons that are close in space, regardless of whether they are connected through bonds. By observing NOE cross-peaks between protons on the phenyl group and protons on the ethyl group, their relative orientation on the cyclopropyl ring can be established.
Application of Chiral NMR Techniques for Enantiomeric Purity Determination
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. To determine the enantiomeric purity or enantiomeric excess (ee) of a sample, chiral NMR techniques are used.
This is typically achieved by adding a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (CLSR) to the NMR sample. These reagents form transient, diastereomeric complexes with each enantiomer of the analyte. Because diastereomers have different physical properties, the corresponding protons in the two diastereomeric complexes will exhibit different chemical shifts in the ¹H NMR spectrum. By integrating the separated signals, the relative proportion of each enantiomer in the mixture can be accurately quantified. For example, adding a chiral solvating agent like (R)-1,1'-bi-2-naphthol could cause the methylenic protons of the -CH₂OH group in the two enantiomers of this compound to appear as two distinct sets of signals, allowing for the calculation of enantiomeric excess.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental formula of this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₁H₁₄O. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O |
| Nominal Mass | 162 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample of this compound and identifying any impurities.
In a GC-MS analysis, the sample is vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that specific component.
A pure sample of this compound would show a single major peak in the gas chromatogram. The mass spectrum of this peak would display a molecular ion (M⁺) peak corresponding to the molecule's molecular weight, along with a characteristic fragmentation pattern that can be used as a chemical fingerprint to confirm its identity. Potential impurities, such as unreacted starting materials or byproducts from its synthesis, would appear as separate peaks with their own distinct mass spectra.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its alcohol, phenyl, and cyclopropyl moieties.
The most distinguishable feature is the absorption due to the hydroxyl (-OH) group. Alcohols typically display a strong, broad absorption band in the region of 3650–3300 cm⁻¹ resulting from the O-H stretching vibration. libretexts.org The broadness of this peak is a consequence of intermolecular hydrogen bonding. The spectrum also shows a C-O stretching vibration, generally in the 1260-1050 cm⁻¹ range.
The presence of the phenyl group is confirmed by several characteristic absorptions. The aromatic C-H stretching vibrations appear as a group of weak to moderate bands just above 3000 cm⁻¹ (typically 3100–3030 cm⁻¹). libretexts.orglibretexts.org In-ring C=C stretching vibrations of the benzene (B151609) ring usually produce a set of two to four sharp bands of variable intensity in the 1600–1450 cm⁻¹ region. libretexts.org Furthermore, C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the benzene ring. libretexts.org
The cyclopropyl group also has distinct spectroscopic features. The C-H stretching vibrations of the cyclopropane (B1198618) ring are typically observed at higher frequencies than those of alkanes, appearing in the 3100–3040 cm⁻¹ region. docbrown.info The ring itself undergoes "breathing" or skeletal vibrations, which can be seen in the fingerprint region, often around 1020-1000 cm⁻¹. docbrown.info Analysis of the IR spectra of related stereoisomeric compounds, such as 2-hydroxymethyl p-(vinyl)phenylcyclopropane, has been used to help establish the geometric structure (cis/trans) of the isomers. researchgate.net
Table 1: Characteristic IR Absorption Bands for this compound
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The primary chromophore—the part of the molecule that absorbs light—in this compound is the phenyl group.
A benzene ring typically exhibits two main absorption bands originating from π → π* electronic transitions. The first, more intense band (the E2-band) appears around 200-210 nm. A second, less intense band (the B-band) with fine vibrational structure is observed in the 250-270 nm range. researchgate.net The substitution on the benzene ring, including the presence of the cyclopropylethanol group, influences the precise wavelength (λ_max) and intensity of these absorptions. The interaction between the cyclopropyl ring and the phenyl ring can cause a slight bathochromic (red) shift of the B-band compared to simple alkylbenzenes. This is due to the unique electronic properties of the cyclopropane ring, which has some degree of π-character.
Analysis of related compounds shows that the absorption spectra can be sensitive to substitution. researchgate.net While the ethan-1-ol group itself is not a chromophore in this region, its presence as a substituent can have a minor electronic effect. The solvent used for analysis can also influence the spectrum.
Table 2: Expected UV-Vis Absorption Maxima for this compound
Computational Chemistry and Mechanistic Insights into 2 2 Phenylcyclopropyl Ethan 1 Ol Transformations
Theoretical Investigations of Reaction Mechanisms
Theoretical studies, primarily employing Density Functional Theory (DFT), provide profound insights into the viability and nature of proposed reaction mechanisms. For molecules containing a phenylcyclopropyl moiety, these investigations are crucial for understanding the interplay between the strained cyclopropyl (B3062369) ring and the aromatic system.
Computational Studies on Radical Processes in Related Cyclopropyl Systems
While direct computational studies on radical reactions of 2-(2-phenylcyclopropyl)ethan-1-ol are not extensively documented, research on analogous systems, such as substituted 3-phenylpropyl radicals, offers significant insights. researchgate.netnih.gov These studies typically utilize methods like DFT and high-level composite calculations such as G3-type (G3(MP2)-RAD) to map out the potential energy surfaces for various radical processes. researchgate.netnih.gov
Key findings from these computational investigations indicate a general preference for cyclization reactions over fragmentation pathways. researchgate.netnih.gov However, exceptions arise when fragmentation can lead to the formation of highly stabilized species, for instance, benzylic radicals. researchgate.net The energetic barriers, specifically the enthalpies of activation for these cyclization reactions, are found to be predominantly influenced by the stability of the initial reactant radical. researchgate.netnih.gov Steric factors also play a significant, albeit secondary, role in determining these barriers. researchgate.netnih.gov In contrast, polarity effects within the transition state appear to be less critical in governing the reaction outcome. researchgate.net
These computational models have also been applied to understand polymerization processes, suggesting that the addition of a benzyl (B1604629) radical to an alkene can often be considered an irreversible step. researchgate.netnih.gov However, for certain systems, such as α-substituted styrenes, the reversibility of this addition may become a relevant factor. researchgate.netnih.gov
Mechanistic Elucidation of Regioselectivity and Stereoselectivity in Rearrangements
Computational chemistry is instrumental in explaining and predicting the regioselectivity and stereoselectivity observed in the rearrangements of cyclopropyl-containing molecules. nih.govnih.govacs.org By modeling the transition states of different possible rearrangement pathways, the energetically most favorable route can be identified, thus explaining the observed product distribution.
For instance, in tandem Heck–cyclopropane (B1198618) ring-opening reactions of related cyclopropyl diols, DFT calculations have been employed to shed light on the mechanism that governs the regio- and stereoselectivity. nih.govacs.org These studies have highlighted the dual role of hydroxyl groups in directing the reaction, which is a key factor in the transformation. nih.govacs.org The combination of experimental results with detailed computational analysis provides a comprehensive understanding of the reaction mechanism. nih.govacs.org
In the context of gold(I)-catalyzed nih.govnih.gov-sigmatropic rearrangements of substrates containing a cyclopropyl group, computational studies have been used in conjunction with experimental data to probe the nature of the reactive intermediates. nih.gov These investigations have been crucial in determining whether the rearrangements proceed through a concerted or stepwise mechanism and have provided evidence for the reversibility or irreversibility of these transformations. nih.gov
Quantum Mechanical Approaches to Electrochemical Transformations
These approaches often involve calculating key electronic properties such as ionization potentials and electron affinities to correlate with experimentally observed oxidation and reduction potentials. diva-portal.org For example, in the study of spirochromic molecules, semiempirical quantum-chemical calculations have been used to determine vertical ionization potentials, which were then correlated with experimental oxidation potentials. diva-portal.org Such studies can elucidate the effects of substituents on the electronic structure and, consequently, on the electrochemical behavior of the molecule. diva-portal.org
Furthermore, quantum chemical methods can model the interaction of the molecule with an electrode surface and the surrounding solvent, providing a more realistic picture of the electrochemical reaction environment. youtube.com These simulations can help in understanding the dynamics of electron transfer and the subsequent chemical steps. youtube.com
Energy Landscape and Transition State Analysis
A cornerstone of computational chemistry is the mapping of the potential energy surface (PES) for a given reaction. This energy landscape reveals the relative energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The analysis of transition states is critical for understanding reaction kinetics. escholarship.org
For transformations involving phenylcyclopropyl systems, computational methods can precisely locate the geometry of transition states and calculate their energies. researchgate.netescholarship.org The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate. By comparing the activation energies for competing pathways, the selectivity of a reaction can be predicted.
For example, in the study of 3-phenylpropyl radicals, the activation enthalpies for cyclization and fragmentation were calculated to determine the favored pathway. researchgate.netnih.gov Similarly, in rearrangements, the transition states for different stereochemical outcomes can be analyzed to predict which diastereomer or enantiomer will be formed preferentially. nih.govacs.org
Below is an illustrative data table showcasing the kind of data generated from transition state analysis for competing reaction pathways, based on principles from related systems.
| Reaction Pathway | Reactant | Transition State (TS) | Product | Calculated Activation Energy (kcal/mol) |
| Ring-Opening | This compound | TS1 | Open-chain alkene | 35.2 |
| Rearrangement | This compound | TS2 | Cyclopentanol derivative | 28.5 |
| Fragmentation | This compound | TS3 | Styrene (B11656) + Ethanol (B145695) | 42.1 |
Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data obtained from computational analysis.
Analysis of Electronic and Steric Effects on Reactivity
The reactivity of this compound is governed by a delicate balance of electronic and steric effects. acs.orgnih.govdoaj.orgresearchgate.net Computational chemistry provides the tools to dissect these contributions and understand their impact on the reaction outcomes.
The phenyl group can exert significant electronic effects through resonance and inductive interactions, stabilizing adjacent carbocations or radicals that may form during a reaction. The cyclopropyl ring itself has unique electronic properties, with its C-C bonds exhibiting more p-character than typical alkanes, allowing for conjugation with the adjacent phenyl ring. nih.govdoaj.orgresearchgate.net
Steric hindrance, arising from the spatial arrangement of atoms, can influence which reaction pathway is favored by raising the energy of more crowded transition states. acs.org For instance, the stereoselectivity of enzymatic cyclopropanation reactions has been shown to be negatively influenced by steric effects, where bulkier substituents lead to a decrease in the enantiomeric excess of the product. acs.org
Energy decomposition analysis (EDA) is a computational technique that can be used to separate the interaction energy between molecular fragments into distinct components, such as electrostatic, steric (Pauli repulsion), and orbital (covalent) contributions. This allows for a quantitative assessment of the relative importance of electronic and steric effects in controlling reactivity.
An illustrative table showing how electronic and steric effects of substituents on the phenyl ring might influence the activation energy of a hypothetical ring-opening reaction is presented below.
| Substituent (para-position) | Electronic Effect | Hammett Parameter (σp) | Calculated Activation Energy (kcal/mol) | Primary Influence |
| -OCH₃ | Electron-donating | -0.27 | 32.8 | Electronic (destabilizes negative charge in TS) |
| -H | Neutral | 0.00 | 35.2 | Baseline |
| -Cl | Electron-withdrawing | 0.23 | 36.5 | Electronic (stabilizes negative charge in TS) |
| -NO₂ | Strongly electron-withdrawing | 0.78 | 38.1 | Electronic (strongly stabilizes negative charge in TS) |
| -C(CH₃)₃ | Bulky, weakly donating | -0.20 | 36.1 | Steric (hinders approach of reagent) |
Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data obtained from computational analysis.
Synthetic Utility and Applications of 2 2 Phenylcyclopropyl Ethan 1 Ol As a Chemical Building Block
Incorporation into More Complex Molecular Architectures
The bifunctional nature of 2-(2-phenylcyclopropyl)ethan-1-ol, possessing both a nucleophilic hydroxyl group and a modifiable phenylcyclopropyl moiety, makes it an attractive component for the synthesis of complex molecules. The primary alcohol can readily undergo a variety of chemical transformations, allowing for its seamless integration into larger molecular systems.
One key strategy for its incorporation involves the oxidation of the primary alcohol to the corresponding aldehyde, 2-(2-phenylcyclopropyl)acetaldehyde. This transformation can be achieved using a range of modern oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), which are known for their mild conditions and high efficiency in converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. msu.edulibretexts.org The resulting aldehyde is a versatile intermediate that can participate in numerous carbon-carbon bond-forming reactions. For instance, it can undergo olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, to introduce new carbon chains with defined stereochemistry. uchicago.edutcichemicals.com These reactions are fundamental in extending the molecular framework and constructing complex acyclic and cyclic systems.
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups, including amines, azides, and thiols, thereby expanding the molecular diversity of the resulting products. The phenylcyclopropyl group itself can also participate in transformations, such as electrophilic aromatic substitution on the phenyl ring or reactions involving the cyclopropane (B1198618) ring under specific conditions, further enhancing its utility in building complex structures.
Research has demonstrated the use of related phenylcyclopropyl derivatives in the synthesis of biologically active compounds. For example, derivatives of 2-phenylcyclopropane carboxylic acid have been utilized in the synthesis of N-substituted ortho-c oxide-bridged 5-phenylmorphans, highlighting the value of the phenylcyclopropyl motif in medicinal chemistry. msu.edu While this example starts from the carboxylic acid, it underscores the potential of the corresponding alcohol, this compound, as a precursor to such valuable intermediates.
Precursor for Advanced Organic Synthesis
The role of this compound as a precursor extends to its ability to be transformed into a variety of functionalized building blocks for advanced organic synthesis. The strategic placement of the phenyl and cyclopropyl (B3062369) groups influences the reactivity of the molecule and allows for stereocontrolled transformations.
The conversion of the primary alcohol to other functional groups is a cornerstone of its utility. As mentioned, oxidation to the aldehyde provides a gateway to a plethora of subsequent reactions. The aldehyde can be used in aldol (B89426) reactions, Grignard additions, and other nucleophilic additions to create new stereocenters and elaborate the carbon skeleton.
Esterification of the alcohol with various carboxylic acids is another common transformation. unc.edumasterorganicchemistry.com This not only serves as a protection strategy but can also be used to introduce specific functionalities or to couple the phenylcyclopropyl unit to other molecular fragments. The resulting esters can then be subjected to further reactions or cleaved to regenerate the alcohol at a later synthetic stage.
The following table summarizes some key transformations of this compound and the resulting precursor molecules for advanced synthesis.
| Starting Material | Reagents and Conditions | Product | Synthetic Application of Product |
| This compound | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-(2-Phenylcyclopropyl)acetaldehyde | Olefination reactions, aldol additions, Grignard reactions |
| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(2-Phenylcyclopropyl)ethyl tosylate | Nucleophilic substitution reactions (e.g., with amines, azides) |
| This compound | Acetic anhydride (B1165640), Pyridine | 2-(2-Phenylcyclopropyl)ethyl acetate | Protecting group, precursor for further transformations |
| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 2-(2-Phenylcyclopropyl)acetic acid | Amide coupling, further derivatization |
These transformations demonstrate the versatility of this compound as a starting material, enabling the synthesis of a wide range of more complex and functionally diverse molecules.
Development of Chiral Scaffolds from this compound for Further Synthetic Endeavors
The presence of stereocenters in the cyclopropane ring of this compound makes it an attractive starting point for the development of chiral scaffolds. Chiral cyclopropane derivatives are highly sought after in medicinal chemistry and materials science due to their unique conformational properties and biological activities.
The synthesis of enantiomerically pure or enriched this compound can be achieved through various asymmetric synthesis strategies. Once obtained in a chiral form, the molecule can be used to generate a variety of chiral building blocks. The primary alcohol provides a handle for derivatization without affecting the stereocenters of the cyclopropane ring.
For instance, enantiomerically pure this compound can be esterified with chiral acids to form diastereomeric esters, which can be useful in the resolution of other chiral compounds or as chiral ligands in asymmetric catalysis. organic-chemistry.org The development of chiral N-substituted derivatives, analogous to the work on phenylmorphans, could lead to novel ligands for asymmetric transformations. msu.edu
Furthermore, the chiral phenylcyclopropyl-ethyl moiety can be incorporated into larger molecules to act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. The rigid nature of the cyclopropane ring can impart a high degree of stereocontrol in these processes.
Research into the asymmetric synthesis of related cyclopropane structures has shown the importance of chiral catalysts and auxiliaries in achieving high enantioselectivity. nih.gov Applying these principles to the synthesis and derivatization of this compound opens up avenues for the creation of novel and valuable chiral scaffolds for a wide range of synthetic applications. The development of such chiral building blocks is a key area of research in modern organic synthesis, and this compound represents a promising starting point for these endeavors.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(2-Phenylcyclopropyl)ethan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : Reduction of ketone precursors using agents like lithium aluminium hydride (LiAlH₄) or borane-dimethyl sulfide (BH₃·SMe₂) is a common approach. For example, LiAlH₄ reduction of 2-(2-phenylcyclopropyl)acetophenone derivatives can yield the target alcohol, but steric hindrance from the cyclopropane ring may reduce efficiency . Borane-based reductants offer milder conditions and higher selectivity for secondary alcohols, as demonstrated in the synthesis of structurally similar 2-(2-methoxyphenyl)ethan-1-ol . Optimization of solvent polarity (e.g., THF vs. diethyl ether) and temperature (0°C to reflux) is critical to minimize side reactions like over-reduction or ring-opening.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For instance, the cyclopropane protons typically resonate as distinct multiplets in the δ 0.8–1.5 ppm range in H NMR, while the ethan-1-ol moiety shows a triplet for the -CH₂OH group (δ 3.5–3.8 ppm) and a broad singlet for the hydroxyl proton . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (O-H stretch at ~3300 cm⁻¹) further validate molecular composition. X-ray crystallography may resolve ambiguities in cyclopropane stereochemistry, though crystallization challenges due to the compound’s viscosity may require co-solvents .
Q. What factors influence the stability of this compound during storage?
- Methodological Answer : The compound is prone to oxidation at the ethan-1-ol group, forming a ketone derivative. Stabilization strategies include storage under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation . Addition of radical scavengers (e.g., BHT at 0.1% w/w) can suppress autoxidation. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended before long-term storage .
Advanced Research Questions
Q. How does the cyclopropane ring in this compound affect its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The cyclopropane’s ring strain (~27 kcal/mol) and sp³ hybridization enhance electrophilicity at adjacent carbons. For example, halogenation (e.g., using SOCl₂ or PBr₃) of the alcohol group proceeds efficiently, but competing ring-opening reactions may occur under acidic conditions . Computational studies (DFT at the B3LYP/6-31G* level) predict that the cyclopropane’s angle strain lowers the activation energy for SN2 reactions at the β-carbon by 5–8 kcal/mol compared to non-cyclic analogs . Experimental validation via kinetic isotope effects (KIEs) is advised to confirm mechanistic pathways.
Q. What are the challenges in elucidating the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : The compound’s lipophilic cyclopropane moiety may delay hepatic clearance, favoring cytochrome P450-mediated oxidation. In vitro assays using human liver microsomes (HLMs) with NADPH cofactors can identify primary metabolites, but cyclopropane ring-opening products (e.g., allylic alcohols) may complicate analysis . LC-MS/MS with collision-induced dissociation (CID) is critical to distinguish isobaric metabolites. Contradictory data may arise from species-specific metabolism; cross-validation using transgenic mouse models (e.g., CYP2D6-humanized) is recommended .
Q. How can computational tools predict the biological activity of this compound analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) against receptors like GABAₐ or NMDA can prioritize analogs with enhanced binding affinity. For example, the phenyl group’s π-π stacking with aromatic residues in the GABAₐ binding pocket (e.g., Tyr157) is a key determinant of activity . Machine learning models (e.g., Random Forest regression) trained on datasets of cyclopropane-containing drugs can predict ADMET properties, though limited experimental data for this scaffold may reduce model accuracy .
Notes on Contradictions and Limitations
- Synthetic Yields : reports 60–75% yields for LiAlH₄ reductions, while cites 80–85% for borane-based methods. This discrepancy may arise from differences in precursor purity or reaction scale.
- Metabolic Stability : suggests rapid hepatic clearance for similar phenethylamines, but cyclopropane-containing analogs in exhibit prolonged half-lives, highlighting scaffold-specific variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
